molecular formula C23H27N3O6S B2801987 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide CAS No. 897610-74-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide

Cat. No. B2801987
CAS RN: 897610-74-1
M. Wt: 473.54
InChI Key: DPZYAKHLCKZMOA-YCRREMRBSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H27N3O6S and its molecular weight is 473.54. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Derivatives of piperazine, especially those with benzo[d][1,3]dioxol-5-yl groups, have shown potential as anti-malarial agents. Research on crystal structures of active and non-active derivatives highlighted the significance of certain substituents and their spatial arrangement for antimalarial activity. These studies underscore the chemical versatility of such compounds for therapeutic applications against malaria (Cunico et al., 2009).

Antimicrobial and Anti-Inflammatory Activities

Certain piperazine derivatives have exhibited good antimicrobial and anti-inflammatory activities. The synthesis of new heterocyclic systems incorporating piperazine units and their biological evaluation underscores the potential of these compounds in developing new antimicrobial agents (Annapurna & Jalapathi, 2014).

Dopamine Receptor Ligands

Compounds with structures related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide have been explored for their affinity towards dopamine receptors. Research into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has provided insights into the structural features that lead to high affinity and selectivity towards dopamine D(3) receptors, indicating potential applications in neurological disorders (Leopoldo et al., 2002).

Anticancer Activity

Naphthoquinone derivatives containing phenylaminosulfanyl moieties, with structural resemblance to the compound , have shown potent cytotoxic activities against various human cancer cell lines. These findings indicate the therapeutic potential of such compounds in cancer treatment (Ravichandiran et al., 2019).

Adrenergic Receptor Antagonism

The discovery of compounds like LASSBio-772, which contains the benzo[d][1,3]dioxol moiety and demonstrates potent blocking properties at alpha 1A/D-adrenergic receptors, highlights the potential for developing new therapeutic agents targeting cardiovascular diseases (Romeiro et al., 2011).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-30-20-6-4-19(5-7-20)25-11-13-26(14-12-25)33(28,29)15-10-24-23(27)9-3-18-2-8-21-22(16-18)32-17-31-21/h2-9,16H,10-15,17H2,1H3,(H,24,27)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZYAKHLCKZMOA-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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